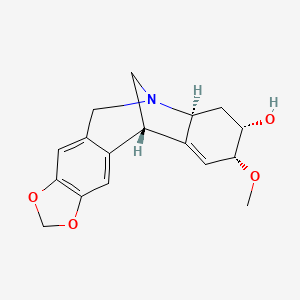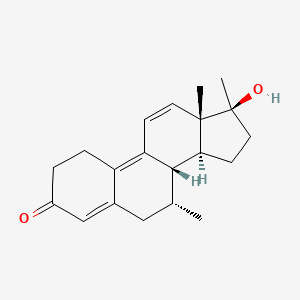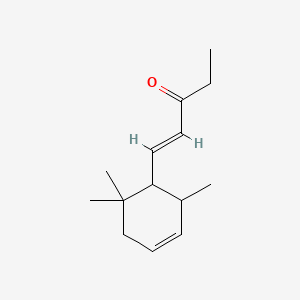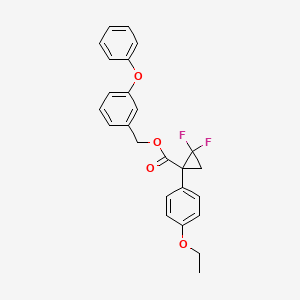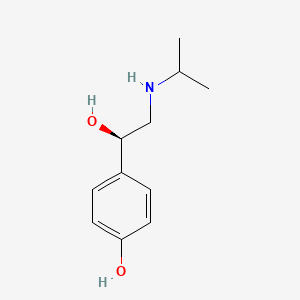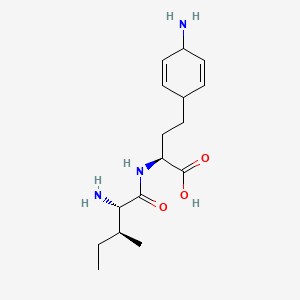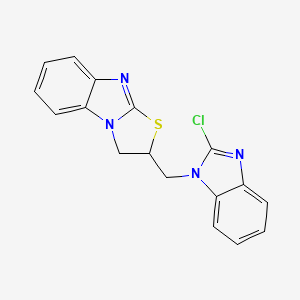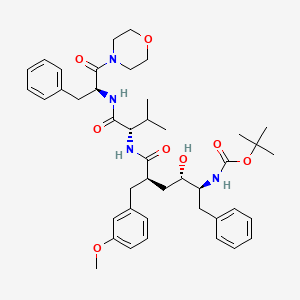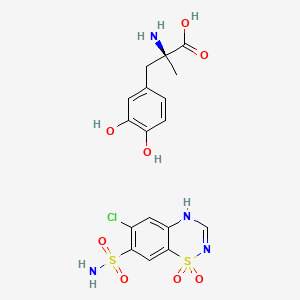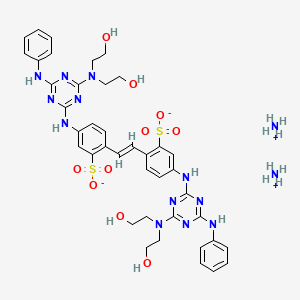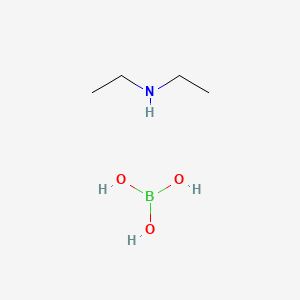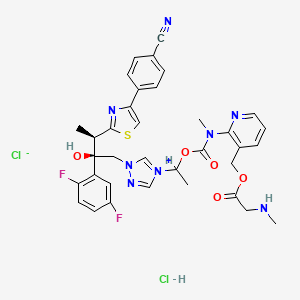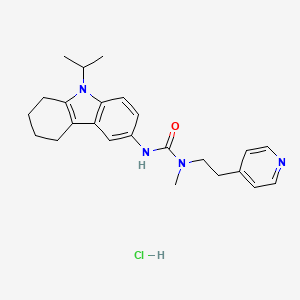
4Ata8SF635
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4Ata8SF635, also known as FMS-586, is a compound with the molecular formula C24H30N4O.ClH. It is a hydrochloride salt of a urea derivative, specifically N-methyl-N-(2-(4-pyridinyl)ethyl)-N’-(2,3,4,9-tetrahydro-9-(1-methylethyl)-1H-carbazol-6-yl)-urea
Méthodes De Préparation
The synthesis of 4Ata8SF635 involves several steps, starting with the preparation of the core urea structure. The synthetic route typically includes the following steps:
Formation of the Carbazole Ring: The carbazole ring is synthesized through a series of cyclization reactions.
Substitution Reactions: The pyridine and ethyl groups are introduced through substitution reactions.
Urea Formation: The final step involves the formation of the urea derivative by reacting the intermediate compounds with isocyanates under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
4Ata8SF635 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4Ata8SF635 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4Ata8SF635 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
4Ata8SF635 can be compared with other similar compounds, such as:
FMS-586: Another urea derivative with similar structural features.
Fura-4F pentapotassium: A compound with a different core structure but similar functional groups.
Propriétés
Numéro CAS |
892871-91-9 |
|---|---|
Formule moléculaire |
C24H31ClN4O |
Poids moléculaire |
427.0 g/mol |
Nom IUPAC |
1-methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea;hydrochloride |
InChI |
InChI=1S/C24H30N4O.ClH/c1-17(2)28-22-7-5-4-6-20(22)21-16-19(8-9-23(21)28)26-24(29)27(3)15-12-18-10-13-25-14-11-18;/h8-11,13-14,16-17H,4-7,12,15H2,1-3H3,(H,26,29);1H |
Clé InChI |
RFCZMROUVZVBQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


